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zinc;trihydrate

Cat. No.: B10817669
M. Wt: 119.4 g/mol
InChI Key: JKKHGFKPEJPPQG-UHFFFAOYSA-N
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Description

Overview of Metal Hydrates in Coordination Chemistry and Solid-State Science

Metal hydrates are crystalline compounds that contain water molecules, either coordinated directly to the central metal ion or incorporated within the crystal lattice. In coordination chemistry, water is a classic example of a ligand, forming aqua complexes with metal ions. The number of coordinated water molecules and the geometry of these complexes are fundamental to understanding the behavior of metal ions in aqueous solutions. slu.se The study of these hydrated ions in both solution and solid states is crucial for understanding their physicochemical properties and speciation in various systems. slu.se

Significance of Hydrated Zinc Salts as Multifunctional Chemical Entities

Hydrated zinc salts are of particular importance due to their versatility. They serve as essential precursors for the synthesis of other zinc-containing compounds, including various forms of zinc oxide. atauni.edu.trpatsnap.com The presence of hydration water can influence reaction pathways and the morphology of the final products. In materials science, the controlled dehydration of these salts is a key method for producing nanostructured materials. capes.gov.br

Furthermore, the nature of the hydrated zinc ion, often the hexa-aqua complex [Zn(H2O)6]2+, is central to its behavior in aqueous systems. wikipedia.org The structure of the hydrated zinc ion and the surrounding water molecules can be manipulated in advanced applications, such as in "water-in-salt" electrolytes for high-performance zinc-ion batteries. researchgate.netrsc.org In these systems, controlling the zinc ion's hydration shell is key to suppressing undesirable side reactions and improving electrochemical stability. researchgate.netrsc.org The bioavailability of zinc from various salts is also linked to their chemical form, with hydrated organic salts often being preferred in certain applications for their solubility and compatibility. jungbunzlauer.comdrugbank.com

Classification and Structural Diversity of Zinc Trihydrate Species

Zinc trihydrate compounds, which incorporate three water molecules per formula unit, represent a specific and diverse class of hydrated salts. Their structures and properties are largely dictated by the nature of the anion or ligand coordinated to the zinc center. They can be broadly categorized based on whether the counter-ion is an organic ligand or an inorganic anion.

Zinc Citrate (B86180) Trihydrate : This compound is a zinc salt of citric acid. drugbank.com It is produced through the neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration. jungbunzlauer.com The resulting product is a white or almost-white crystalline powder. jungbunzlauer.comcymitquimica.com It is characterized as being slightly soluble in water. jungbunzlauer.com

Zinc Gluconate Trihydrate : Formed from zinc and gluconic acid, this compound consists of two gluconate molecules for each zinc cation. drugbank.com It is typically a white to slightly yellowish powder or granule that is soluble in water. biolyphar.com The gluconate form of zinc is noted for its good bioavailability. biolyphar.com

Below is a table summarizing the key properties of these organic ligand zinc trihydrates.

Compound NameChemical FormulaMolecular Weight ( g/mol )Description
Zinc Citrate Trihydrate (C₆H₅O₇)₂Zn₃ · 3H₂O628.29 cymitquimica.comglentham.comA zinc salt of citric acid, appearing as a white crystalline powder. jungbunzlauer.comcymitquimica.com
Zinc Gluconate Trihydrate C₁₂H₂₈O₁₇Zn509.72 drugbank.comA zinc salt of gluconic acid, comprised of two gluconate molecules per zinc ion. drugbank.com

Zinc can also form trihydrate complexes with inorganic anions, leading to materials with distinct structural and chemical properties. These are often studied in the context of materials science and mineralogy.

Zinc Sulfate (B86663) Hydroxide (B78521) Trihydrate : This compound, with the formula Zn₄SO₄(OH)₆·3H₂O, has been synthesized via a chemical precipitation method. atauni.edu.trtandfonline.com X-ray diffraction studies revealed that the compound possesses a triclinic crystal structure. atauni.edu.trtandfonline.com Morphological analysis using scanning electron microscopy showed a hexagonal layered structure. atauni.edu.trresearchgate.net The thermal decomposition of zinc sulfate hydroxide trihydrate occurs in three distinct regions, ultimately yielding zinc oxide at high temperatures. atauni.edu.trtandfonline.com

The table below details the characteristics of this inorganic zinc trihydrate.

Compound NameChemical FormulaCrystal SystemKey Structural Feature
Zinc Sulfate Hydroxide Trihydrate Zn₄SO₄(OH)₆·3H₂OTriclinic atauni.edu.trtandfonline.comExhibits a hexagonal layered morphology. atauni.edu.trresearchgate.net

Layered zinc hydroxides (LZHs) are a class of materials with a general formula of (Zn²⁺)ₓ(OH⁻)₂ₓ₋ₘᵧ(Aᵐ⁻)ᵧ·nH₂O, where A represents an intercalated anion like Cl⁻, NO₃⁻, or SO₄²⁻. capes.gov.brnih.govacs.org These compounds are structurally related to brucite (Mg(OH)₂) and are of interest as precursors for creating functional ZnO nanostructures. capes.gov.bracs.org

While a simple "zinc hydroxide trihydrate" is not a commonly isolated compound, analogs and derivatives exist that incorporate water in layered structures. For instance, layered basic zinc carboxylates can be synthesized, where long-chain carboxylate ions are intercalated between zinc hydroxide layers. nih.gov Another example is the compound Zn₅(OH)₁₀·2H₂O, a layered zinc hydroxide dihydrate, which features neutral zinc hydroxide layers composed of both octahedrally and tetrahedrally coordinated zinc ions, with water molecules intercalated between these layers. capes.gov.brnih.gov The synthesis of such layered materials can be achieved through various methods, including the hydrolysis of organometallic reagents or through biphasic liquid systems. nih.govrsc.org These LZHs serve as important models for understanding how water and other species can be incorporated into and modify the properties of inorganic layered materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6O3Zn B10817669 zinc;trihydrate

Properties

Molecular Formula

H6O3Zn

Molecular Weight

119.4 g/mol

IUPAC Name

zinc;trihydrate

InChI

InChI=1S/3H2O.Zn/h3*1H2;

InChI Key

JKKHGFKPEJPPQG-UHFFFAOYSA-N

Canonical SMILES

O.O.O.[Zn]

Origin of Product

United States

Synthesis Methodologies and Crystallization Science of Zinc Trihydrate Compounds

Controlled Chemical Precipitation Techniques

Controlled chemical precipitation stands as a fundamental and widely utilized method for synthesizing zinc trihydrate compounds. This approach relies on the careful manipulation of solution chemistry to induce the precipitation of a solid phase with a specific composition and crystal structure. The control over parameters such as reactant concentrations, pH, and temperature is critical for achieving the desired product. researchgate.netorientjchem.org

Aqueous Precipitation Routes for Specific Trihydrate Phases (e.g., Zinc Sulfate (B86663) Hydroxide (B78521) Trihydrate)

Aqueous precipitation is a versatile route for producing specific zinc trihydrate phases. A notable example is the synthesis of zinc sulfate hydroxide trihydrate (Zn₄SO₄(OH)₆·3H₂O). In one method, this compound was synthesized for the first time by reacting zinc sulfate with borax, which acts as a basic precipitating agent. atauni.edu.trresearchgate.net The reaction, conducted at 60°C in the presence of a zwitterionic surfactant (N-Dodecyl-N,N-dimethylammonio-3-propane sulfonate), yielded triclinic zinc sulfate hydroxide trihydrate with a hexagonal layered morphology. atauni.edu.trresearchgate.nettandfonline.com

Similarly, zinc chloride trihydrate, which has a crystal structure of [Zn(H₂O)₆][ZnCl₄], can be crystallized from a concentrated aqueous solution of zinc chloride (69.14 wt%) by cooling it to 263 K (-10.15 °C) for two days. acs.orgnih.gov This process yields crystals where hexaaquazinc cations and tetrachloridozinc anions are linked by hydrogen bonds in a CsCl-like arrangement. acs.orgnih.gov

Another significant compound, zinc citrate (B86180) trihydrate ((C₆H₅O₇)₂Zn₃·3H₂O), is synthesized through precipitation by reacting a zinc compound, such as zinc carbonate or zinc nitrate (B79036), with citric acid in deionized water. google.comgoogle.com The reaction temperature and the use of specific catalysts and aids are crucial for achieving a high-yield, rapid preparation of the target product. google.com One method involves heating a mixture of citric acid and water to 55-65°C, adding the zinc compound, and then introducing a catalyst and aids to react at 75-85°C for a short duration of 5-10 minutes. google.com

Table 1: Aqueous Precipitation Parameters for Zinc Trihydrate Compounds

CompoundZinc PrecursorPrecipitating Agent / Co-reactantTemperatureKey FindingsReference
Zinc Sulfate Hydroxide TrihydrateZinc SulfateBorax60°CFirst-time synthesis via this method; yields triclinic phase with hexagonal layers. atauni.edu.tr, researchgate.net
Zinc Chloride TrihydrateZinc Chloride(Self-precipitation from concentrated solution)-10.15°C (263 K)Crystallizes as [Zn(H₂O)₆][ZnCl₄] from a 69.14 wt% solution. nih.gov
Zinc Citrate TrihydrateZinc Carbonate or Zinc NitrateCitric Acid75-85°CCatalysts and aids are used to facilitate a rapid, high-yield reaction. google.com

Influence of Precursor Stoichiometry and Reaction Environment on Crystallization

The stoichiometry of precursors and the reaction environment, including pH and temperature, exert a profound influence on the crystallization, morphology, and phase purity of the final product. The molar ratio of the zinc salt to the precipitating agent is a critical parameter. For instance, in the synthesis of zinc oxide nanoparticles from zinc salts and sodium hydroxide, the alkaline ratio b = [OH⁻]/[Zn²⁺] is a determining factor for the formation of the wurtzite phase. scielo.org.za Systematic studies have shown that for lower alkaline ratios (b ≤ 2), the reaction is highly sensitive to this parameter. scielo.org.za

The concentration of the zinc precursor itself also affects the properties of the resulting material. In the synthesis of ZnO thin films, varying the molarity of the zinc precursor was found to influence the crystallite size and structural quality. mdpi.com An optimal precursor concentration can lead to improved crystalline orientation. sci-hub.se For example, a study using zinc acetate (B1210297) solutions of 0.55 M, 0.75 M, and 0.95 M to create ZnO films found that the 0.75 M concentration resulted in the best crystalline structure with a preferential c-axis orientation. sci-hub.se

The pH of the reaction medium is another crucial variable. The formation of zinc oxide, for example, is favored at a pH of approximately 10, whereas basic zinc sulfate can be precipitated at a lower pH of around 6.5. google.com Slight variations in pH can lead to different morphologies; zinc oxide particles with ellipsoid or starlike shapes were produced at pH 9.5 and 10.5, respectively. researchgate.net The reaction temperature also plays a significant role, affecting both the reaction kinetics and the specific phase that is formed. nih.gov

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to synthesize crystalline materials. These methods are particularly effective for producing high-purity, well-crystallized hydrated zinc compounds that may not be accessible under ambient conditions. mdpi.comresearchgate.net

High-Pressure Synthesis of Hydrated Zinc Hydroxides

Hydrothermal synthesis is a well-established method for preparing various hydrated zinc compounds, including zinc hydroxides and their derivatives. researchgate.netresearcher.life The process involves placing a solution of zinc precursors, such as zinc nitrate or zinc acetate, and a precipitating agent like sodium hydroxide or ammonia (B1221849) into a sealed autoclave and heating it to temperatures typically ranging from 100 to 200°C. researchgate.net The high pressure generated within the closed vessel facilitates the dissolution and recrystallization processes, leading to the formation of specific hydrated phases.

For example, zinc carbonate hydroxide (Zn₅(CO₃)₂(OH)₆) nanoparticles have been synthesized by the hydrothermal treatment of an aqueous solution containing zinc acetate dihydrate and urea (B33335) at 120°C. researchgate.net Similarly, hydrated zinc oxide nanoparticles can be successfully prepared via hydrothermal methods using zinc acetate and sodium hydroxide as the zinc and hydroxide sources, respectively. researchgate.net The use of high pressure and temperature in these syntheses allows for precise control over the nucleation and growth of crystals, influencing the final particle size and morphology.

Crystallization Kinetics and Phase Purity under Hydrothermal Conditions

The kinetics of crystallization under hydrothermal conditions are complex and depend on factors like temperature, pressure, reaction time, and precursor concentration. The crystallization process generally follows a sigmoidal curve, which can be divided into an induction period, a growth stage, and a stable period. semanticscholar.org Kinetic studies, often modeled using frameworks like the Avrami-Erofeev model, help to understand the mechanisms of nucleation and crystal growth. semanticscholar.org

Achieving high phase purity is a key advantage of hydrothermal synthesis. The controlled environment minimizes the presence of unwanted impurities and intermediate phases. mdpi.com The temperature and pH of the reaction solution have a strong impact on both the morphology and the degree of crystallinity of the product. nih.gov For instance, in the hydrothermal synthesis of ZnO, hexagonal rods can be formed at 100°C, which then agglomerate into flower-like structures at 110-120°C, and further transform into flake-like roses at 160°C. nih.gov The kinetics of these transformations are critical for obtaining a phase-pure product with a desired morphology. The decomposition of a sodium zincate solution, for example, is influenced by a critical silicon impurity concentration, which in turn is dependent on temperature and the type of crystal seed used (zinc oxide vs. zinc hydroxide). jlu.edu.cn

Table 2: Influence of Hydrothermal Conditions on ZnO Synthesis

TemperatureReaction TimeObserved MorphologyReference
100°C24 hHexagonal rods nih.gov
110-120°C24 hFlower-like agglomerates nih.gov
160°C24 hFlake-like roses nih.gov
>180°C24 hDisordered structures of nanosized plates nih.gov

Solid-State Reaction and Mechanochemical Synthesis Protocols

Solid-state and mechanochemical methods offer alternative, often solvent-free, routes for the synthesis of zinc compounds. These techniques involve the direct reaction of solid precursors, initiated by thermal energy or mechanical force.

Solid-state reactions typically involve grinding solid reactants together and then heating the mixture to high temperatures to induce a reaction. This method has been used to synthesize nanocrystalline zinc carbonate (ZnCO₃) by grinding zinc sulfate heptahydrate (ZnSO₄·7H₂O) and ammonium (B1175870) bicarbonate (NH₄HCO₃) at room temperature, followed by washing and drying. researchgate.net The resulting precursor can then be thermally decomposed to produce zinc oxide. researchgate.net

Mechanochemical synthesis is an increasingly popular eco-friendly technique that uses mechanical energy, such as from ball milling, to induce chemical reactions and structural changes in solid materials. rsc.org This method can drastically reduce reaction times compared to traditional aqueous routes. rsc.org New zinc bionanohybrids, for example, have been synthesized via a one-pot mechanochemical approach by milling a combination of an enzyme solution, solid zinc salts, and phosphate (B84403) or bicarbonate salts. rsc.org This process demonstrates that even hydrated or complex hybrid materials can be formed using mechanical force, often resulting in unique nanostructures. rsc.org

Comparative Analysis of Synthesis Routes for Polymorph Control and Hydration State Selectivity (e.g., Trihydrate vs. Dihydrate of Zinc Citrate)

The synthesis of zinc citrate typically involves the reaction of a zinc source, such as zinc oxide, zinc carbonate, or zinc sulfate, with citric acid in an aqueous solution. chemicalbook.comgoogle.com The specific hydrate (B1144303) form that crystallizes from the solution—most commonly the dihydrate (Zn₃(C₆H₅O₇)₂·2H₂O) or the trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O)—is highly dependent on the precise control of reaction conditions. google.commdpi.com Key parameters influencing the hydration state include temperature, pH, reactant concentration, and the presence of catalysts or additives. mdpi.comresearchgate.netgoogle.com

The trihydrate form of zinc citrate is often favored for its superior physical properties, such as better fluidity and resistance to caking, which makes it easier to store and use as an additive. google.comgoogle.com In contrast, much of the prior art has focused on the production of the dihydrate. google.com

Key Factors Influencing Hydration State:

Temperature: The reaction and crystallization temperature play a pivotal role in determining which hydrate is formed. For instance, specific methods for synthesizing the trihydrate involve heating the initial mixture of citric acid and deionized water to 55-65°C, followed by a reaction phase at a higher temperature of 75-85°C. researchgate.netgoogle.com In contrast, the synthesis of the dihydrate has been reported at a consistent temperature of 90°C for the evaporation of the solvent. matec-conferences.org The transition between different hydrate forms is a common phenomenon in citrate crystallization, where temperature adjustments are a key control strategy. mdpi.com

pH: The pH of the reaction medium is another critical factor. Maintaining the pH at the reaction endpoint within a specific range, such as 4.5–5.5, is crucial for achieving high purity and uniformity of zinc citrate crystals. mdpi.com While the direct influence on trihydrate versus dihydrate selection is complex, pH affects the speciation of citrate in the solution, which in turn influences the coordination with zinc ions and the subsequent crystal structure. nih.gov Some production methods for zinc citrate crystals involve pausing the addition of the zinc oxide emulsion when the pH reaches a range of 2.7-3.3 to control the crystallization process.

Reactants and Catalysts: The choice of reactants and the use of catalysts can also direct the synthesis towards a specific hydrate. The synthesis of zinc citrate trihydrate can be achieved by reacting zinc carbonate or zinc nitrate with citric acid in the presence of specific catalysts, such as 4-tert-butyl-calix scienceasia.orgarene, and aids like 1-vinyl-3-ethyl-imidazolium bromide. google.com The reaction of zinc oxide with citric acid is also a common route. google.commatec-conferences.org

The following tables provide a comparative overview of different synthesis routes and the typical conditions that favor the formation of either zinc citrate dihydrate or trihydrate.

Interactive Data Table: Synthesis Parameters for Zinc Citrate Hydrates

ParameterZinc Citrate DihydrateZinc Citrate TrihydratePrimary Source(s)
Zinc Source Zinc OxideZinc Carbonate, Zinc Oxide, Zinc Nitrate matec-conferences.org, google.comgoogle.com
Reaction Temp. ~90°C (evaporation)75-85°C matec-conferences.org, google.com
pH Control Not specifiedEndpoint pH 5.0-7.0 (for 1% aqueous solution) google.com
Catalyst/Additives Not typically reported4-tert-butyl-calix scienceasia.orgarene, 1-vinyl-3-ethyl-imidazolium bromide google.com
Key Process Evaporation of water solventControlled heating stages, centrifugation, vacuum drying matec-conferences.org, researchgate.net

Interactive Data Table: Reported Properties and Conditions

Hydrate FormWater Content (%)Key Physical PropertyTypical Synthesis Reactants
Dihydrate ~5.8%Commonly produced formZinc Oxide and Citric Acid
Trihydrate ~8.6%Better fluidity, less cakingZinc Carbonate/Oxide and Citric Acid

The selective crystallization of a desired polymorph, such as the trihydrate over the dihydrate, is a central challenge in industrial crystallization. rsc.org The choice of synthesis route and the stringent control over process parameters are the primary means of achieving this selectivity, thereby producing zinc citrate with the optimal characteristics for its end-use.

Advanced Structural Elucidation and Spectroscopic Characterization of Zinc Trihydrates

Crystallographic Analysis of Zinc Trihydrate Phases

Crystallographic methods are paramount for determining the exact atomic positions and unit cell parameters that define a crystalline material. For zinc trihydrates, these techniques reveal the coordination geometry around the zinc ions, the arrangement of water molecules, and the nature of any counter-ions or ligands.

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases and determining their unit cell parameters. By analyzing the diffraction pattern of a polycrystalline sample, characteristic peaks corresponding to specific crystallographic planes can be identified. These peak positions and intensities are unique to a given crystalline phase and can be used for phase identification and quantification. Furthermore, the precise positions of these diffraction peaks allow for the refinement of unit cell dimensions.

One example of a structurally characterized zinc trihydrate is the coordination complex (2-amino-7-methyl-4-oxidopteridine-6-carboxylato-κ³O⁴,N⁵,O⁶)aqua(1,10-phenanthroline-κ²N,N′)zinc trihydrate iucr.orgiucr.orggithub.io. Its crystallographic data, determined via single-crystal X-ray diffraction, can inform PXRD analysis for phase identification:

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
MonoclinicP12₁/c18.4819 (7)9.9573 (9)13.7257 (12)97.667 (1)95.243 (1)901145.7 (2)

The compound hexaaquazinc tetrachloridozinc trihydrate, [Zn(H₂O)₆][ZnCl₄]·3H₂O} has also been described, consisting of isolated octahedral [Zn(H₂O)₆] and tetrahedral [ZnCl₄] units, along with additional lattice water molecules science.govscience.govscience.govscience.gov. While specific unit cell parameters for this compound were not detailed in the provided snippets, PXRD would be crucial for confirming its phase and structural integrity.

Single-crystal X-ray diffraction provides the most definitive information about the atomic arrangement within a crystal. By collecting diffraction data from a single, well-formed crystal, the positions of all atoms, including hydrogen atoms in many cases, can be determined with high precision. This method reveals the coordination geometry around the central metal ion, the conformation of ligands, the arrangement of water molecules, and the nature of intermolecular forces like hydrogen bonding.

For the (2-amino-7-methyl-4-oxidopteridine-6-carboxylato-κ³O⁴,N⁵,O⁶)aqua(1,10-phenanthroline-κ²N,N′)zinc trihydrate, single-crystal X-ray diffraction has established a distorted octahedral coordination geometry around the Zn(II) atom iucr.orgiucr.orggithub.io. The zinc ion is coordinated by a tridentate pterin (B48896) ligand (via O⁴, N⁵, and O⁶), a bidentate 1,10-phenanthroline (B135089) (phen) ligand (via N atoms), and one water molecule. The structure also includes three lattice water molecules, contributing to the trihydrate designation iucr.orgiucr.orggithub.io. The pterin ligand forms two five-membered chelate rings, influencing the deviation from ideal octahedral geometry iucr.org. The crystal packing involves intermolecular hydrogen bonds (N—H ··· O, O—H ··· N, and O—H ··· O) linking the complex molecules and lattice water molecules into a three-dimensional network iucr.org.

Similarly, the hexaaquazinc tetrachloridozinc trihydrate, [Zn(H₂O)₆][ZnCl₄]·3H₂O} structure is characterized by isolated octahedral [Zn(H₂O)₆] cations and tetrahedral [ZnCl₄] anions, with additional lattice water molecules science.govscience.govscience.govscience.gov. Hydrogen bonds between water molecules, acting as donors, and the [ZnCl₄] tetrahedra and other water molecules, acting as acceptors, form a three-dimensional network science.govscience.govscience.govscience.gov.

Neutron powder diffraction is particularly valuable for locating light atoms, such as hydrogen, which are often challenging to pinpoint accurately with X-ray diffraction due to their low scattering power. Neutrons interact with atomic nuclei, making them highly sensitive to the presence and position of hydrogen atoms. This sensitivity is crucial for understanding hydrogen bonding networks, which play a significant role in stabilizing crystal structures and influencing material properties.

In the context of hexaaquazinc tetrachloridozinc trihydrate, [Zn(H₂O)₆][ZnCl₄]·3H₂O}, neutron diffraction has been employed to investigate the hydrogen bonding networks formed by the water molecules science.govscience.govscience.govscience.gov. These studies help to precisely map the distribution of hydrogen atoms and the strength and geometry of the O—H···O hydrogen bonds that connect the [Zn(H₂O)₆] cations, [ZnCl₄] anions, and lattice water molecules into extended structures science.govscience.govscience.govscience.gov. For the pterin-phenanthroline-zinc complex trihydrate, while specific neutron diffraction studies were not detailed, the presence of extensive hydrogen bonding networks involving water molecules and organic ligands suggests that neutron diffraction would be an effective tool for their detailed characterization iucr.org.

Vibrational Spectroscopy for Molecular Structure and Bonding Interactions

Vibrational spectroscopy techniques, FTIR and Raman spectroscopy, probe the characteristic vibrational modes of molecules and crystal lattices. These methods provide insights into the types of functional groups present, the coordination of ligands to metal centers, the environment of water molecules, and the collective vibrations of the crystal lattice.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups and study molecular vibrations. For zinc trihydrates, FTIR spectra can reveal information about the coordinated and lattice water molecules, as well as the vibrations of any organic ligands present.

Water molecules typically exhibit characteristic absorption bands in the FTIR spectrum, including a broad O-H stretching band in the region of 3000-3600 cm⁻¹ and a bending mode around 1600-1700 cm⁻¹. The exact position and shape of these bands are sensitive to the hydrogen bonding environment and the coordination state of the water molecules science.govacs.orgdokumen.puba2bchem.com. For instance, coordinated water molecules often show shifted O-H stretching frequencies compared to free water. The presence of organic ligands, such as pteridine (B1203161) and phenanthroline in the mentioned zinc complex, leads to additional absorption bands corresponding to their specific functional groups and skeletal vibrations, providing evidence of their coordination to the zinc ion iucr.orgiucr.org. Changes in these ligand vibrations can indicate the mode of coordination and the electronic environment around the zinc center.

Raman spectroscopy complements FTIR by probing different vibrational modes, particularly those involving symmetric stretching and bending vibrations, as well as lattice vibrations. It is sensitive to the local symmetry and bonding within the crystal.

For zinc trihydrate compounds, Raman spectroscopy can provide information about the vibrations of the zinc-oxygen bonds, zinc-ligand bonds, and the collective modes of the crystal lattice. These lattice vibrations are highly dependent on the crystal structure, symmetry, and the masses of the atoms involved science.govscience.govscience.govdokumen.pub. By analyzing the Raman spectrum, researchers can gain insights into the rigidity of the crystal structure, the presence of different phases, and the local environment of the zinc ions and water molecules. While specific Raman spectroscopic findings for the detailed zinc trihydrate examples were not extensively provided in the search results, the technique is generally applied to characterize the vibrational fingerprint of crystalline materials.

Thermal Behavior and Decomposition Pathways of Zinc Trihydrate Compounds

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Dehydration Processes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for studying the thermal decomposition of hydrated zinc sulfates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

For hydrated zinc sulfates, TGA curves typically show distinct steps corresponding to the loss of water molecules. For instance, the thermal decomposition of zinc sulfate (B86663) hydroxide (B78521) trihydrate has been shown to occur in three distinct regions when analyzed from 25–1000 °C. researchgate.net Similarly, studies on zinc sulfate heptahydrate (ZnSO₄·7H₂O) indicate a gradual dehydration process that proceeds through several intermediate hydrates (7 → 6 → 4 → 1 → 0). researchgate.net The dehydration of zinc sulfate monohydrate (ZnSO₄·H₂O) is observed to occur between 250–300 °C under an inert nitrogen atmosphere. mdpi.com

Multi-Stage Dehydration Mechanisms and Associated Enthalpies

The dehydration of zinc sulfate hydrates is a multi-stage process, with each stage corresponding to the removal of a specific number of water molecules and having an associated enthalpy change.

The dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) provides a well-studied model for understanding these mechanisms. The process involves several endothermic peaks as observed in DTA curves. researchgate.net

First Dehydration Step: This initial step for the heptahydrate occurs at a low temperature, starting around 42 °C and completing by 60-62 °C, corresponding to the loss of one mole of water. researchgate.net

Subsequent Dehydration: A significant mass loss of about 60% occurs between 65 °C and 110 °C, followed by a final dehydration step between 220 °C and 280 °C. researchgate.net

The enthalpies associated with these dehydration steps are considerable, making zinc sulfate a candidate for thermochemical heat storage. researchgate.net For example, at a heating rate of 5 °C/min, the enthalpies for the first, second, and third dehydration steps of the heptahydrate were measured at 230.12 J/g, 403.45 J/g, and 283.87 J/g, respectively. researchgate.net The total energy released during dehydration at 100 °C can be as high as 699 J/g. researchgate.net

Dehydration Enthalpies for ZnSO₄·7H₂O at Different Heating Rates

Heating Rate (°C/min)Dehydration StepEnthalpy (J/g)Energy Density (GJ/m³)
1First Step270.600.90 (at 100°C)
Second Step431.32
5First Step230.12N/A
Second Step403.45
Third Step283.87

Kinetics of Water Loss and Structural Transformations

The kinetics of the thermal decomposition of zinc sulfate have been investigated, with reported activation energies varying based on experimental conditions and the specific decomposition model used. For the thermal decomposition of anhydrous zinc sulfate, activation energies have been reported in the range of 96 to 350 kJ·mol⁻¹. mdpi.comresearchgate.net

One study on zinc sulfate monohydrate identified a two-stage decomposition process for the anhydrous salt. mdpi.com The first stage had a calculated activation energy of 238 kJ·mol⁻¹, while the second stage had a significantly higher activation energy of 368 kJ·mol⁻¹. mdpi.com The significant differences in the coordination environment of Zn²⁺ between the monohydrate and anhydrous forms of zinc sulfate make the direct transformation difficult, which may explain the appearance of an intermediate liquid phase during the process. researchgate.net

In Situ Studies of Thermal Decomposition to Zinc Oxides

In situ studies, which monitor the material as it is being heated, are essential for understanding the dynamic changes that occur during thermal decomposition.

Real-time Monitoring of Phase Transitions and Crystallinity Changes

Real-time monitoring using techniques like X-ray Diffraction (XRD) allows for the identification of crystalline phases at different temperatures. For example, when zinc sulfate hydroxide trihydrate is heated, XRD analysis shows it consists of zinc sulfate hydroxide hemihydrate at 200 °C. researchgate.net Upon further heating to 600 °C, a mixture of zinc oxysulfate and zinc oxide is present, and by 1000 °C, the material has completely transformed into zinc oxide. researchgate.net The final zinc oxide product is typically formed in a single-phase wurtzite structure. researchgate.net

Influence of Heating Rate and Atmosphere on Product Formation

The heating rate and the surrounding atmosphere significantly influence the decomposition pathway and the characteristics of the final product. High heating rates, such as those found in concentrated solar environments, can alter the reaction mechanism. iaea.org Studies have shown that experimental parameters including sample size, the material of the sample holder, and the composition of the carrier gas have a critical influence on the course of decomposition. researchgate.net For instance, the decomposition of zinc sulfate heptahydrate showed a decrease in activation energy when a platinum crucible was used instead of a ceramic one, suggesting that platinum affects the equilibrium between SO₂, SO₃, and O₂. mdpi.com

The decomposition of anhydrous zinc sulfate under an inert nitrogen atmosphere occurs between 700–930 °C. mdpi.com When heated above 680 °C, zinc sulfate decomposes into zinc oxide fume and sulfur dioxide gas. wikipedia.org

Formation of Intermediate Phases During Thermal Treatment (e.g., Zinc Oxysulfate, Zinc Sulfate Hydroxide Hemihydrate)

The thermal decomposition of hydrated zinc sulfates does not proceed directly to zinc oxide but involves the formation of several stable intermediate phases.

Following the initial dehydration, the anhydrous zinc sulfate decomposes further. A key intermediate is a zinc oxysulfate, often with the composition ZnO·2ZnSO₄. researchgate.netmdpi.comresearchgate.net The formation of this oxysulfate from anhydrous ZnSO₄ occurs in the temperature range of 700–800 °C. researchgate.netmdpi.com This intermediate is then further decomposed to zinc oxide (ZnO) at higher temperatures, typically between 800–950 °C, with the release of SO₃ gas. researchgate.netmdpi.com

In the case of zinc sulfate hydroxide trihydrate, the decomposition pathway involves the formation of zinc sulfate hydroxide hemihydrate at around 200 °C. researchgate.net At approximately 360 °C, a final dehydroxylation can occur, leading to the formation of a zinc oxysulfate, which then decomposes to ZnO at about 800 °C. researchgate.net The formation of Zn₃O(SO₄)₂ has also been reported in previous studies on the thermal decomposition of ZnSO₄. researchgate.net

Mechanisms of Amorphous Intermediate Formation During Dehydration (e.g., Zinc Sulfate Heptahydrate)

The thermal dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) is a complex process involving multiple steps and the formation of various intermediate phases. Under specific conditions, the removal of water of crystallization can lead to the formation of a disordered, amorphous intermediate state rather than a direct transition to a lower crystalline hydrate (B1144303). The formation of this amorphous phase is a kinetically controlled phenomenon, highly dependent on the experimental conditions under which dehydration occurs.

Research has shown that the pathway of dehydration is not always a simple progression through stable, crystalline lower hydrates. The gradual dehydration process of ZnSO₄·7H₂O is generally understood to proceed through a sequence of lower hydrates, commonly identified as hexahydrate, tetrahydrate, and monohydrate, before becoming fully anhydrous. mdpi.comresearchgate.net However, some of these intermediates, such as the hexahydrate and tetrahydrate, are considered unstable stages. researchgate.net

A key factor influencing the formation of an amorphous intermediate is the atmosphere in which the dehydration takes place. Studies have demonstrated that dehydration conducted in vacuo (under vacuum) yields an amorphous intermediate product. capes.gov.br This is attributed to the rapid removal of water molecules, which does not allow sufficient time for the crystal lattice to reorganize into a stable, crystalline structure. In contrast, when dehydration is carried out in the presence of air, the process is slower, permitting an interfacial mechanism that results in the formation of crystalline products. capes.gov.br Early studies also noted the formation of an unstable amorphous form during the dehydration of the heptahydrate, which subsequently transforms into the more stable monoclinic monohydrate over a period of about two days. journals.co.za

The stepwise nature of the dehydration has been characterized using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These analyses reveal distinct temperature ranges for the removal of water molecules, although the exact temperatures and steps can vary with factors like the heating rate. For example, one study using a heating rate of 10 K·min⁻¹ identified a two-stage process: the loss of six water molecules (7 → 1 dehydration) occurring below 200°C, followed by the final dehydration above 200°C. mdpi.com Another detailed TGA study at a heating rate of 5 °C/min identified three distinct dehydration steps. researchgate.net

The formation of an amorphous intermediate is therefore a result of bypassing the formation of stable crystalline hydrates. This happens when the rate of water removal exceeds the rate of crystal structure rearrangement. The energy of activation for dehydration has been found to be comparable to the latent heat of vaporization of water, suggesting that the rate-determining step is the desorption of water from the product's surface. capes.gov.br The final decomposition of anhydrous zinc sulfate at higher temperatures can also involve intermediates, such as the formation of a zinc oxysulfate (ZnO·2ZnSO₄), which is a distinct process from the low-temperature dehydration that produces amorphous phases. researchgate.netmdpi.comaimehq.org

Research Findings on Dehydration Pathways

The following table summarizes the key dehydration steps for Zinc Sulfate Heptahydrate as identified in various research studies.

Dehydration Step Temperature Range (°C) Heating Rate Observations Source
Step 1 (7 → 6 H₂O)42 - 625 °C/minLoss of approximately 1 mole of H₂O. researchgate.net
Step 2 (6 → 1 H₂O)65 - 1105 °C/minLoss of approximately 5 moles of H₂O. researchgate.net
Step 3 (1 → 0 H₂O)220 - 2805 °C/minLoss of the final mole of H₂O. researchgate.net
7 → 1 H₂O< 20010 K·min⁻¹Major weight loss corresponding to 6 moles of H₂O. mdpi.com
1 → 0 H₂O200 - 40010 K·min⁻¹Final dehydration to anhydrous zinc sulfate. mdpi.com
Completion of Dehydration~120Not specifiedDehydration to monohydrate is completed. journals.co.za

Conditions Influencing Intermediate Product Formation

The nature of the intermediate product formed during the dehydration of Zinc Sulfate Heptahydrate is highly dependent on the experimental conditions.

Condition Resulting Intermediate Mechanism/Reason Source
Dehydration in vacuo (vacuum)AmorphousRapid water removal prevents crystalline rearrangement. The process follows a first-order mechanism. capes.gov.br
Dehydration in the presence of airCrystallineSlower process allows for an interfacial mechanism and the formation of stable crystalline structures. capes.gov.br

Intercalation Chemistry and Layered Structures of Hydrated Zinc Systems

Synthesis and Characterization of Layered Zinc Hydroxide (B78521) Analogs with Intercalated Anions

The synthesis of layered zinc hydroxide analogs with intercalated anions is primarily achieved through methods such as co-precipitation and anion exchange researchgate.netjtpp.org.mynih.gov. In the co-precipitation method, a solution containing zinc salts is mixed with a solution of the desired guest anion under controlled pH conditions, leading to the direct formation of the intercalated compound nih.gov. The anion exchange method involves preparing a precursor LZH with a simple, easily exchangeable anion like nitrate (B79036), which is then replaced by the desired functional guest anion in a solution researchgate.netias.ac.in.

Characterization of these materials relies on a suite of analytical techniques. Powder X-ray diffraction (PXRD) is fundamental for determining the interlayer spacing (basal spacing) and confirming successful intercalation by observing shifts in the diffraction peaks to lower angles jtpp.org.myias.ac.in. Fourier-transform infrared (FTIR) spectroscopy verifies the presence of functional groups from both the LZH host and the intercalated guest molecule ias.ac.inresearchgate.net. Thermogravimetric analysis (TGA) is employed to study the thermal stability of the resulting hybrid materials ias.ac.in.

The primary mechanism for introducing new functionalities into LZHs is anion exchange ias.ac.inresearchgate.net. This process involves the diffusion of anions from a surrounding solution into the interlayer region of the LZH, displacing the original charge-balancing anions, such as nitrate or chloride ias.ac.in. This exchange is an equilibrium-driven process influenced by the relative concentrations and affinities of the competing anions for the positively charged zinc hydroxide layers.

A key indicator of successful intercalation is the expansion of the interlayer space, or basal spacing, which is directly measured by PXRD. The extent of this expansion depends on the size and orientation of the incoming guest anion. For example, the intercalation of the drug naproxen into an LZH matrix resulted in a significant increase in the basal spacing from 9.57 Å to 22.09 Å, indicating the successful incorporation of the larger organic anion between the hydroxide layers researchgate.net. Similarly, the intercalation of salicylic acid increased the basal spacing to 16.15 Å ias.ac.in. This expansion confirms that the guest molecules have been accommodated within the interlayer gallery of the host material.

Table 1: Interlayer Expansion in Layered Zinc Hydroxides Upon Intercalation

Intercalated Anion Precursor Basal Spacing (Å) Post-Intercalation Basal Spacing (Å) Reference
Naproxen 9.57 22.09 researchgate.net
Salicylic Acid - 16.15 ias.ac.in
Indomethacin - 21.96 researchgate.net
Nitrate (ZLN) - 9.57 jtpp.org.my
Phosphate (B84403) (ZLP) - 6.78 jtpp.org.my

The efficiency of guest molecule loading and their final arrangement within the LZH interlayers are governed by several interconnected factors. The charge and size of the guest anion are critical; anions with a higher charge density may exhibit stronger electrostatic interactions with the positively charged hydroxide layers, influencing the exchange process nih.gov. The anion's geometry also dictates its orientation and packing, which in turn determines the resulting interlayer spacing .

Design and Development of Layered Zinc Hydroxide-Based Hybrid Materials

The design of LZH-based hybrid materials focuses on harnessing the unique properties of the layered structure to create functional materials for specific applications, such as controlled-release systems researchgate.netresearchgate.net. By selecting appropriate guest anions, materials can be tailored for use in agriculture, pharmaceuticals, and cosmetics researchgate.netjtpp.org.myresearchgate.net. For example, intercalating plant nutrients like nitrate and phosphate creates controlled-release fertilizers, while incorporating drugs like ciprofloxacin or anti-inflammatory agents leads to novel drug delivery systems jtpp.org.myresearchgate.net.

A crucial aspect of designing LZH-based hybrids is ensuring their structural integrity and stability. The anion exchange process, when carried out under appropriate conditions, generally preserves the fundamental layered framework of the LZH rsc.org. However, the stability of the final intercalated compound can be significantly different from that of the pure guest molecule.

Thermal stability, in particular, is often enhanced. The confinement of organic molecules within the inorganic LZH layers can protect them from thermal degradation. Thermogravimetric analysis has shown that the decomposition temperature of salicylic acid increased from 204°C in its pure form to 426°C after intercalation into an LZH matrix ias.ac.in. Similarly, the thermal stability of intercalated vitamin B3 was substantially improved, with its decomposition temperature rising from 120°C to 313°C nih.gov. The stability of the LZH structure itself is influenced by factors such as the strength of hydrogen bonding between the layers and the interlayer anions nih.govacs.org. While many guests maintain the structure, some loading processes or guest molecules can lead to degradation of the layered framework researchgate.netmdpi.com.

Table 2: Enhancement of Thermal Stability of Guest Anions upon Intercalation in LZH

Guest Anion Decomposition Temp. of Pure Guest (°C) Decomposition Temp. of Intercalated Guest (°C) Reference
Salicylic Acid 204 426 ias.ac.in

A primary application for LZH hybrid materials is in controlled-release technology researchgate.net. The release of the intercalated guest anions from the LZH host is typically triggered by an ion-exchange reaction with anions present in the surrounding medium ias.ac.in. The rate of release can be finely tuned by controlling environmental factors, most notably pH.

The LZH structure is generally less stable in acidic conditions. At lower pH values, the hydroxide layers can begin to dissolve, leading to a more rapid release of the entrapped guest molecules jtpp.org.myresearchgate.net. Studies have consistently shown a faster and higher accumulated release of anions at pH 4 compared to pH 6.5 or 7.4 jtpp.org.myresearchgate.net. This pH-responsive behavior is particularly advantageous for applications like drug delivery to acidic tumor microenvironments or nutrient release in specific soil conditions jtpp.org.myresearchgate.net. The kinetics of this release process are often well-described by a pseudo-second-order model, indicating that the release is a controlled and sustained process rather than a simple burst effect researchgate.netias.ac.in.

Table 3: Mentioned Compounds

Compound Name
Zinc;trihydrate
Layered Zinc Hydroxide (LZH)
Zinc Hydroxide
Zinc Nitrate
Zinc Chloride
Naproxen
Salicylic Acid
Ciprofloxacin
Indomethacin
Gemifloxacin
Benzoate
Vitamin B3 (Nicotinate)
Nitrate

Applications and Advanced Materials Fabrication from Zinc Trihydrate Precursors

Fabrication of Zinc Oxide Nanostructures

Zinc oxide (ZnO) nanostructures are of significant scientific and industrial interest due to their unique optical and electrical properties. oatext.com Wet chemical methods, including precipitation and hydrothermal techniques, are often employed for the synthesis of ZnO nanomaterials due to their cost-effectiveness and high yield. oatext.com The choice of precursor and synthesis conditions is critical in determining the final characteristics of the nanostructures.

Control of ZnO Nanoparticle Size, Morphology, and Crystallinity via Trihydrate Decomposition

The decomposition of zinc salt precursors is a versatile method for producing ZnO nanostructures with tailored characteristics. The morphology, size, and crystal structure of the resulting ZnO can be precisely controlled by manipulating various reaction parameters during the synthesis process. biointerfaceresearch.com

Morphology Control: A vast array of ZnO morphologies has been synthesized, including nanorods, nanosheets, nanobelts, microflowers, and nanowires. mdpi.com The final shape of the nanostructure is heavily influenced by the synthesis method and the specific precursors used. biointerfaceresearch.com For instance, using zinc nitrate (B79036) hexahydrate, ZnO nanorods and nanoplates have been synthesized via a hydrothermal approach, while ZnO nanotubes were obtained through a chemical reaction with ammonium (B1175870) hydroxide (B78521). oatext.com Similarly, different morphologies can be achieved from a zinc acetate (B1210297) dihydrate precursor. confer.cz Even when different treatment methods are employed, the use of the same precursor, such as zinc acetate dihydrate, can result in similar flower-like structures. biointerfaceresearch.com

Size and Crystallinity Control: The size of ZnO nanoparticles can be managed by adjusting synthesis parameters such as temperature, pH, and the concentration of reactants. nih.gov For example, in hydrothermal synthesis, increasing the temperature from 100 °C to 200 °C can lead to a decrease in the average particle diameter. nih.gov Post-synthesis annealing at temperatures above 300 °C can produce spherical ZnO nanostructures, with higher temperatures like 600 °C yielding wurtzite-phase ZnO with specific core diameters. regione.puglia.it The pH of the reaction solution also has a strong impact; sheet-shaped ZnO has been fabricated at a pH of 6, which transforms into nanorods at a more alkaline pH of 10–12. nih.gov The use of capping agents or organic additives, such as β-cyclodextrin, can also be effective in controlling particle size, leading to the formation of uniform ZnO nanoparticles in the 18-20 nm range. researchgate.net

ParameterEffect on ZnO NanostructurePrecursor ExampleReference
Synthesis Method Determines primary morphology (nanorods, nanoplates, nanotubes)Zinc Nitrate Hexahydrate oatext.com
Temperature Influences particle size and crystallinityZinc Acetate nih.gov
pH of Solution Affects particle shape (sheets vs. rods)Not specified nih.gov
Additives/Capping Agents Controls uniformity and size of nanoparticlesZinc Acetate researchgate.net
Post-synthesis Annealing Induces phase transformation and growth of crystallitesNot specified regione.puglia.it

Post-Synthesis Treatment for Enhanced Material Properties

Following the initial synthesis, post-treatment processes are often applied to further refine the properties of ZnO nanostructures. Thermal annealing is a common and crucial step for achieving the full conversion of precursors to ZnO. regione.puglia.it This process can reduce contaminants and byproducts, leading to a purer material. regione.puglia.it Annealing temperature plays a significant role in the final characteristics; for example, calcination at temperatures between 450°C and 750°C can lead to linear growth of crystallites. nih.gov In some synthesis routes, annealing at temperatures like 400°C or 500°C for several hours is a standard procedure to obtain the desired crystalline phase and morphology. nih.gov The use of stabilizing agents, such as Diethanolamine (DEA) and Triethanolamine (TEA), can also be considered a form of post-synthesis modification to control the morphology by managing the aggregation of primary nanoparticles. biointerfaceresearch.com

Surface Modification and Protection in Materials Science

Zinc salts derived from hydrated precursors are effective agents for modifying and protecting material surfaces, particularly glass. These treatments can significantly enhance the durability of the material against environmental degradation.

Application of Zinc Salts for Alteration Control of Glass Surfaces

The surfaces of glass, especially those found in cultural heritage objects, are susceptible to atmospheric alteration, leading to the formation of hydrated layers and carbonate salts. researchgate.netunive.it Surface treatments using zinc salts have been investigated as a method to mitigate this degradation. researchgate.net Research has shown that applying a small amount of zinc salts to glass surfaces can significantly reduce the kinetics of atmospheric alteration. researchgate.net

In accelerated aging experiments, glass plates treated with zinc salts developed a considerably thinner hydrated layer compared to untreated samples. researchgate.netresearchgate.net This protective effect was observed at various temperatures and humidity levels. researchgate.net Furthermore, the formation of alkali and calcium carbonate salts on the glass surface was substantially reduced following the zinc salt treatment. researchgate.net The treatment is adaptable for different types of glass, including soda, potash, and mixed alkali silicates, which are representative of ancient glass compositions. researchgate.net

Mechanistic Understanding of Zinc Trihydrate Interactions with Substrate Interfaces

Development of Functional Composites and Hybrid Systems

Zinc-based compounds are also utilized in the creation of advanced functional composites and hybrid materials. By combining zinc with other elements, materials with tailored properties for specific applications can be developed. An example is the development of Zinc-Magnesium (Zn-Mg) alloys and hybrids for potential biomedical applications. mdpi.com

In these systems, processing techniques like High-Pressure Torsion (HPT) are used to create significant grain refinement, with grain sizes for both zinc and magnesium phases being reduced to the nanoscale (200-400 nm). mdpi.com This microstructural evolution is critical as it influences the material's properties, such as its corrosion behavior. For instance, in Zn-Mg hybrids, the processing can separate the magnesium and zinc, creating large anodic areas that allow for better control over their electrochemical reactions and dissolution rates. mdpi.com The interplay between processing parameters, the number of turns in HPT, and the magnesium content can be adjusted to enhance the electrochemical activity and dissolution of the alloy, which is a key consideration for biodegradable implant materials. mdpi.com

Fundamental Studies on Hydration Behavior and Water Zinc Interactions

Investigation of Solute-Solvent Interactions in Aqueous Zinc Salt Solutions

Studies on aqueous zinc salt solutions provide insights into how zinc ions interact with water molecules, influencing solution properties like viscosity and conductivity.

Viscometric and Conductometric Studies of Hydration Shell Formation

Viscometric and conductometric measurements are valuable tools for probing the hydration of ions in solution. Studies on zinc sulfate (B86663) heptahydrate, for example, have utilized these methods to understand solute-solvent interactions and hydration shell formation researchgate.netorientjchem.org. These investigations measure viscosity and conductivity over varying concentrations and temperatures to infer the behavior of ions in water.

Viscosity measurements in aqueous zinc sulfate solutions reveal distinct regions of hydration, suggesting complex solute-solvent interactions including the formation of hydrated ion-pairs researchgate.netorientjchem.org. The positive viscosity B-coefficient values obtained for zinc sulfate in water indicate a "structure-making" effect, implying strong ion-solvent interactions that promote the ordering of water molecules around the ions orientjchem.org. Conductometric studies, on the other hand, help determine parameters like molar conductivity at infinite dilution and dissociation constants, which are directly related to the degree of ion hydration and the presence of ion-pair formation researchgate.netorientjchem.org. For instance, a decrease in molar conductivity with increasing concentration is attributed to ion-pair formation and reduced mobility of hydrated ions orientjchem.org.

Other studies employing similar techniques, such as those on aqueous zinc nitrate (B79036) solutions, have used electrical conductivity and isentropic compressibility to understand ion hydration. These studies suggest that at specific concentrations, a significant number of water molecules are bound to the primary hydration shells of Zn²⁺ and NO₃⁻ ions, and that solvent-separated or solvent-shared ion pairs play a role in transport properties acs.org. Molecular interaction studies using volumetric and viscometric approaches on hydrated zinc sulfate with ascorbic acid also highlight the importance of these techniques in characterizing binding abilities and solute-solvent interactions researchgate.net.

Determination of Hydrodynamic Radii and Ion Hydration Numbers

The determination of hydrodynamic radii and ion hydration numbers provides quantitative measures of the extent of hydration. The hydrodynamic radius reflects the effective size of the hydrated ion in solution, including the tightly bound water molecules.

For Zn²⁺, experimental and computational studies have provided estimates for its hydrated radius and hydration numbers. The hydrated radius of Zn²⁺ has been reported as approximately 4.30 Å researchgate.net. Hydration numbers, which represent the number of water molecules directly coordinated to an ion, can vary depending on the measurement technique and definition. Estimates for sodium ions, for example, range from 4 to 8 wikipedia.org. For Zn²⁺, it is generally accepted that it is typically surrounded by 4 to 6 water molecules in its primary hydration shell wikipedia.org. Some studies using molecular dynamics simulations have indicated the presence of both hexacoordinated and pentacoordinated Zn(II) complexes in aqueous solution, with the hexacoordinated form being dominant mdpi.comnih.gov. Another study noted that at a converging concentration, approximately 26.3 water molecules are bound in the primary hydration shell of Zn²⁺ and NO₃⁻ ions in zinc nitrate solutions acs.org. The Zn-O distances in the first hydration shell have been experimentally determined to be in the range of 2.05–2.17 Å, with computational studies reporting similar values mdpi.com.

Computational Chemistry Approaches to Hydration Phenomena

Computational methods, such as molecular dynamics (MD) simulations and ab initio calculations, offer atomic-level insights into the hydration processes of zinc ions.

Molecular Dynamics Simulations of Water-Zinc Ion Complexes

Molecular dynamics simulations are extensively used to model the behavior of water molecules around zinc ions. These simulations allow for the observation of dynamic processes like solvent exchange and the characterization of hydration shells.

Ab Initio Calculations of Hydrogen Bonding Networks in Hydrated Crystals

Ab initio calculations, including density functional theory (DFT) and higher-level ab initio methods, are crucial for understanding the electronic structure, energetics, and bonding in hydrated zinc species. These calculations can elucidate the nature of hydrogen bonding networks within hydrated crystals and in aqueous clusters.

Future Research Directions and Emerging Paradigms in Zinc Trihydrate Chemistry

Rational Design and Prediction of Novel Zinc Trihydrate Structures

The predictive design of crystal structures is a major frontier in materials science. For hydrated zinc salts, the challenge lies in controlling the coordination environment of the zinc ion, the role of the organic ligand, and the inclusion of water molecules, which form intricate hydrogen-bonding networks.

Future research is moving towards the rational design of novel zinc-based coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govaip.org The goal is to create materials with predetermined structures and properties. It is still a challenge to predict the exact structures and compositions of the final products. nih.gov The design process for two-dimensional (2D) CPs, for example, relies on the geometry of the coordination bond between the metal and the ligands to create specific lattice structures, such as square or honeycomb arrays. aip.org

Key strategies in the rational design of these complex zinc structures include:

Ligand Engineering: The synthesis of novel organic ligands to direct the assembly of specific three-dimensional supramolecular architectures. nih.gov

Mixed-Ligand Systems: The use of multiple types of ligands to construct complex, heterostructured materials with tailored functionalities. rsc.org

Computational Modeling: The use of computational tools to predict stable crystal structures and guide synthetic efforts, reducing trial-and-error experimentation. The ZINC-22 database, for instance, contains billions of enumerated, searchable compounds that can aid in ligand discovery. acs.org

A significant challenge in this area is designing compounds that are not only structurally novel but also stable and functional. For example, a one-dimensional zinc(II) coordination polymer has been synthesized that exhibits fluorescence, a property directly linked to its structure. nih.gov The development of such predictive models for hydrated zinc salts could lead to new materials with enhanced properties for various applications.

In Situ Characterization Techniques for Real-time Synthesis and Transformation Monitoring

Understanding the formation and transformation of hydrated zinc compounds requires observing these processes in real time. In situ characterization techniques are becoming indispensable for elucidating the mechanisms of crystallization, dehydration, and phase transitions.

Recent advancements in in situ and operando characterization are providing unprecedented insights into zinc-based systems. scispace.com Techniques that could be applied to study the synthesis of compounds like zinc citrate (B86180) trihydrate include:

Real-time Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the changes in chemical bonding during the crystallization from a solution. researchgate.netresearchgate.net

X-ray Diffraction (XRD): Using synchrotron-based XRD allows for the real-time tracking of crystal structure formation and phase changes during synthesis or under varying environmental conditions like temperature and humidity. researchgate.netresearchgate.net

In Situ Microscopy: Techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can visualize crystal nucleation and growth directly from the reaction medium. scispace.comprecedenceresearch.com For instance, in situ characterization has been used to study the electrocrystallization of calcium carbonate in the presence of zinc ions, revealing how zinc affects crystal morphology and growth rates. precedenceresearch.com

These methods provide critical data on reaction kinetics, the influence of precursors, and the stability of intermediate phases. scispace.com Applying these techniques to the synthesis of zinc citrate trihydrate could optimize production processes by providing a deeper understanding of its formation mechanism.

Exploration of New Application Domains in Catalysis and Sensing

While zinc citrate is known for its applications in personal care and as a nutritional supplement, the broader family of zinc compounds shows significant promise in catalysis and chemical sensing. futuremarketinsights.comnsf.gov Future research will likely explore the potential of hydrated zinc salts in these advanced domains.

Catalysis: Zinc-based catalysts are attractive because they are generally inexpensive, less toxic, and environmentally friendly compared to catalysts based on precious metals. rsc.orgspringernature.comnih.gov Research has shown that various zinc compounds can catalyze a range of organic reactions. researchgate.net A key area of emerging research is the use of zinc compounds in energy storage applications. For example, hydrated vanadium pentoxides with pre-inserted transition metal cations, including zinc, are being investigated for aqueous zinc-ion batteries. rsc.orgspringernature.com The catalytic effect of the metal cations is seen as crucial for improving the electrochemical performance of these batteries. springernature.comnih.gov The catalytic properties of zinc complexes are also being explored for their efficiency in the ring-opening polymerization of cyclic esters.

Sensing: Zinc oxide (ZnO) nanomaterials are extensively studied for fabricating chemical sensors due to their high stability, sensitivity, and selectivity toward various chemical and biological molecules. azosensors.comnih.gov These sensors often work by detecting changes in electrical resistance or fluorescence upon adsorption of the target analyte. azosensors.comnih.gov

Future research could focus on developing sensors based on zinc coordination polymers or specific hydrated zinc salts. researchgate.net For instance, novel zinc-based CPs have been designed that act as fluorescent sensors for the detection of specific metal ions like Al³⁺ and anions like S²⁻. researchgate.net The Zn(II) ion in these structures can enhance the rigidity and fluorescent yield of the material, making it an effective sensing platform. researchgate.net Research into zeolite-PVC membrane sensors for zinc detection in water has demonstrated the potential for creating selective chemical sensors with a wide concentration range and rapid response times. acs.org

Potential Application AreaResearch FocusRelevant Zinc Compound Type
Catalysis Aqueous Zinc-Ion BatteriesHydrated Vanadates with Zinc rsc.orgspringernature.com
Polymer SynthesisZinc Complexes
Sensing Chemical and Biological SensorsZinc Oxide Nanomaterials azosensors.comnih.gov
Ion-Selective Fluorescent SensorsZinc Coordination Polymers researchgate.net
Water Quality MonitoringZeolite-based Zinc Sensors acs.org

Sustainable Synthesis and Green Chemistry Approaches for Zinc Trihydrate Production

The principles of green chemistry are increasingly influencing the production of chemical compounds, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. The synthesis of zinc compounds is an active area for the application of these principles.

A prominent trend is the use of plant extracts for the "green synthesis" of zinc oxide nanoparticles. nih.govresearchgate.netmdpi.comgoogle.com Extracts from plants like Cymbopogon citratus (lemongrass) can act as reducing and capping agents in the synthesis process, offering a more eco-friendly alternative to conventional chemical methods. nih.govresearchgate.netmdpi.com This approach is favored for being cost-effective and less toxic. nih.gov

For compounds like zinc citrate trihydrate, future research could focus on:

Bio-based Precursors: Investigating the use of citric acid derived from fermentation processes and zinc sources obtained from recycled materials.

Solvent-Free or Aqueous Synthesis: Developing synthetic routes that avoid the use of organic solvents. A patent for synthesizing zinc citrate trihydrate describes a method involving the reaction of a zinc compound with citric acid in deionized water. rsc.org

Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, to minimize energy input. One patented method suggests a reaction temperature of 75-85°C with a short reaction time of 5-10 minutes. rsc.org

Nanoparticle Formulations: Exploring the synthesis of zinc citrate nanoparticles, which have been shown to have unique properties and potential applications in agriculture as a biosafe alternative to conventional micronutrients. nih.govmordorintelligence.com

The development of sustainable manufacturing processes is crucial not only for environmental reasons but also for the economic viability of producing high-purity zinc compounds for pharmaceutical, nutraceutical, and other advanced applications. nsf.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for zinc trihydrate compounds, and how do reaction parameters influence crystalline phase formation?

  • Zinc trihydrates (e.g., ZnCr₂O₇·3H₂O, Zn(NO₃)₂·3H₂O) are typically synthesized via controlled precipitation or neutralization of zinc salts with acids, followed by dehydration . For example, zinc citrate trihydrate is produced by neutralizing citric acid with a high-purity zinc source under stoichiometric control, followed by crystallization at defined humidity and temperature . Reaction pH, temperature, and solvent polarity critically affect hydration state and crystal structure. Hydrothermal methods may enhance crystallinity for layered hydroxides (e.g., Zn₅(OH)₈Cl₂·H₂O) .

Q. Which analytical techniques are most reliable for characterizing hydration states and structural integrity in zinc trihydrates?

  • X-ray diffraction (XRD): Resolves crystalline phases and lattice parameters (e.g., ZnCr₂O₇·3H₂O has a monoclinic structure with distinct d-spacings ).
  • Thermogravimetric analysis (TGA): Quantifies water loss upon heating (e.g., zinc nitrate trihydrate loses ~3 H₂O at 105–120°C ).
  • Infrared spectroscopy (IR): Identifies O–H stretching (3200–3600 cm⁻¹) and metal-oxygen bonds (e.g., Zn–O at ~450 cm⁻¹ in Zn₅(OH)₈Cl₂·H₂O ).
  • Elemental analysis: Validates stoichiometry (e.g., ZnCr₂O₇·3H₂O has 335.41 g/mol molecular weight ).

Q. How does environmental humidity affect the stability of zinc trihydrate compounds during storage and handling?

  • Zinc trihydrates are hygroscopic and prone to deliquescence or phase transitions under high humidity. For example, zinc nitrate trihydrate absorbs moisture rapidly, requiring storage in desiccators with silica gel . Stability studies should monitor mass changes under controlled humidity (e.g., 40–60% RH) using dynamic vapor sorption (DVS) assays.

Advanced Research Questions

Q. What mechanistic roles do zinc trihydrates play in catalytic or biomimetic systems?

  • Zinc-layered hydroxides intercalated with organic molecules (e.g., amoxicillin trihydrate) exhibit tunable release kinetics for drug delivery . In catalysis, zinc trihydrates act as precursors for ZnO nanoparticles, which facilitate C–C bond formation or CO₂ activation . Electrochemical studies (cyclic voltammetry) can assess redox activity, particularly for Cr-containing trihydrates like ZnCr₂O₇·3H₂O, which may exhibit mixed valence states .

Q. How can computational modeling predict the hydration-dehydration equilibrium of zinc trihydrates?

  • Density functional theory (DFT) simulations optimize lattice parameters and hydration energies. For example, molecular dynamics (MD) models of Zn(NO₃)₂·3H₂O reveal water molecule coordination dynamics and phase stability up to 40°C . Monte Carlo methods assess adsorption isotherms for humidity-dependent stability .

Q. What challenges arise when intercalating organic molecules into zinc trihydrate layered structures?

  • Intercalation (e.g., of 2-methyl-4-chlorophenoxy into Zn(OH)₂) requires precise control of interlayer spacing and anion exchange capacity . Challenges include maintaining structural integrity during guest molecule insertion and avoiding collapse of layered frameworks. In-situ XRD and Raman spectroscopy monitor intercalation efficiency .

Data Contradiction and Experimental Design

Q. How can researchers resolve discrepancies in reported solubility data for zinc trihydrates (e.g., Zn(NO₃)₂·3H₂O vs. ZnCr₂O₇·3H₂O)?

  • Solubility variations arise from differences in experimental conditions (temperature, solvent purity). For instance, Zn(NO₃)₂·3H₂O solubility is 327 g/100 mL at 40°C in water, but ZnCr₂O₇·3H₂O is sparingly soluble due to its polymeric Cr–O–Cr network . Standardize measurements using USP dissolution apparatuses and validate with ion chromatography (IC) for Zn²⁺/Cr³⁺ quantification .

Q. What experimental designs are optimal for studying the antimicrobial mechanisms of zinc trihydrates in vitro?

  • Use minimum inhibitory concentration (MIC) assays against model pathogens (e.g., S. mutans for dental applications ). Combine with SEM/EDX to visualize bacterial membrane disruption and zinc uptake. Control for pH effects, as Zn²⁺ release is pH-dependent (e.g., citrate buffers vs. saliva mimics) .

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